Cas no 2171750-45-9 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro3.3heptan-2-yl}methyl)carbamoylbutanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro[3.3]heptan-2-yl}methyl)carbamoylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The incorporation of a spiro[3.3]heptane moiety enhances conformational rigidity, potentially improving peptide stability and binding affinity. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols, allowing for efficient deprotection under mild basic conditions. The carboxylic acid functionality facilitates further conjugation or resin attachment. This compound is particularly valuable for constructing constrained peptide architectures, making it useful in medicinal chemistry and biochemical research. Its structural features may also contribute to increased metabolic stability in peptide-based therapeutics.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro3.3heptan-2-yl}methyl)carbamoylbutanoic acid structure
2171750-45-9 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro3.3heptan-2-yl}methyl)carbamoylbutanoic acid
CAS No:2171750-45-9
MF:C28H32N2O5
MW:476.564087867737
CID:6082468
PubChem ID:165806586
Update Time:2025-05-20

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro3.3heptan-2-yl}methyl)carbamoylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro3.3heptan-2-yl}methyl)carbamoylbutanoic acid
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[({spiro[3.3]heptan-2-yl}methyl)carbamoyl]butanoic acid
    • 2171750-45-9
    • EN300-1529567
    • Inchi: 1S/C28H32N2O5/c31-25(32)11-10-24(26(33)29-16-18-14-28(15-18)12-5-13-28)30-27(34)35-17-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,18,23-24H,5,10-17H2,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: PNZYKUYDTOYVDU-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC1CC2(CCC2)C1

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 766
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 105Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro3.3heptan-2-yl}methyl)carbamoylbutanoic acid Pricemore >>

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Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro3.3heptan-2-yl}methyl)carbamoylbutanoic acid

Comprehensive Analysis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro3.3heptan-2-yl}methyl)carbamoylbutanoic acid (CAS No. 2171750-45-9)

The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro3.3heptan-2-yl}methyl)carbamoylbutanoic acid (CAS No. 2171750-45-9) is a highly specialized organic molecule with significant applications in peptide synthesis and medicinal chemistry. Its unique structure, featuring a spiro3.3heptane core and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable building block for researchers developing novel therapeutics and biomaterials. The presence of both carbamoyl and butanoic acid functionalities further enhances its versatility in chemical reactions.

In recent years, the demand for Fmoc-protected amino acid derivatives has surged due to their critical role in solid-phase peptide synthesis (SPPS). Researchers are increasingly exploring compounds like CAS No. 2171750-45-9 to create peptide-based drugs targeting metabolic disorders, neurodegenerative diseases, and even COVID-19 therapeutics. The spiro3.3heptane moiety, in particular, has garnered attention for its ability to improve pharmacokinetic properties by enhancing metabolic stability and membrane permeability.

From a synthetic chemistry perspective, the carbamoylbutanoic acid segment of this molecule offers excellent reactivity for amide bond formation, a cornerstone of peptide synthesis. This aligns with the growing trend of green chemistry and atom-efficient reactions, as the compound enables high-yielding transformations with minimal byproducts. Many pharmaceutical companies now prioritize such building blocks to streamline their drug discovery pipelines while reducing environmental impact.

The structural complexity of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro3.3heptan-2-yl}methyl)carbamoylbutanoic acid also makes it an interesting subject for computational chemistry studies. With the rise of AI-driven drug design and molecular docking simulations, researchers frequently search for novel scaffolds that can interact with challenging biological targets. The spirocyclic nature of this compound provides unique three-dimensional features that are particularly valuable in addressing protein-protein interactions, a hot topic in modern drug development.

Quality control and analytical characterization of CAS No. 2171750-45-9 represent another area of significant interest. Advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography are essential for verifying the purity and structure of this compound. These analytical methods have become more accessible with recent advancements in laboratory automation and high-throughput screening technologies, enabling faster development cycles for peptide-based pharmaceuticals.

Storage and handling of this compound require careful consideration due to the sensitivity of the Fmoc protecting group. Best practices recommend storage under inert atmosphere at low temperatures to prevent degradation. This aligns with current industry standards for GMP-compliant handling of sensitive intermediates, a topic of increasing importance as regulatory requirements for pharmaceutical ingredients become more stringent worldwide.

The potential applications of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro3.3heptan-2-yl}methyl)carbamoylbutanoic acid extend beyond traditional pharmaceuticals. Recent studies have explored its use in developing bioconjugates for targeted drug delivery and proteolysis-targeting chimeras (PROTACs), an emerging technology in cancer therapy. The compound's ability to serve as a linker between different functional groups makes it particularly valuable for these cutting-edge applications.

Market trends indicate growing demand for specialized amino acid derivatives like CAS No. 2171750-45-9, driven by expanding research in personalized medicine and biologics development. As the pharmaceutical industry shifts toward more complex therapeutic modalities, the need for high-quality, structurally diverse building blocks will continue to increase, positioning this compound as an important tool for modern drug discovery.

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